molecular formula C4H11NO3 B1681592 2-Amino-2-(hydroxymethyl)propane-1,3-diol CAS No. 77-86-1

2-Amino-2-(hydroxymethyl)propane-1,3-diol

Cat. No. B1681592
Key on ui cas rn: 77-86-1
M. Wt: 121.14 g/mol
InChI Key: LENZDBCJOHFCAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04677080

Procedure details

Colonies to be tested were emulsified in an Eppendorf-type microcentrifuge tube, in 30 microliter of polymyxin B-Tris NaCl buffer prepared as follows. Polymyxin B sulfate (Aerosporin; Burroughs Wellcome Co.) sterile powder was suspended in distilled water to a concentration of 100,000 U/ml; 0.5 ml of that solution was added to 2 ml of 0.1875M Tris-0.9% NaCl (pH 6.6) to yield a final solution of 20,000 U of polymyxin B per ml of 0.5M Tris-0.12M NaCl. Increasing the concentration of polymyxin B above 20,000 U/ml does not increase the sensitivity of the test. The bacterial suspension was incubated in polymyxin B-Tris-NaCl buffer at 37 degrees C. in a water bath for 5 to 30 min (a matter of convenience, depending on how many colonies were being tested) and centrifuged for 5 min in a tabletop Brinkmann Eppendorf Centrifuge 3200.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
polymyxin B Tris NaCl
Quantity
30 μL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].OS(O)(=O)=O.[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94]>CCC(CCCCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H]1C(=O)N[C@H](CCN)C(=O)N[C@H](CC2C=CC=CC=2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@H](O)C)C(=O)NCC1)=O)CCN)=O)[C@H](O)C)=O)CCN)=O)C.C(O)C(N)(CO)CO.[Na+].[Cl-].O>[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94] |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
Step Two
Name
solution
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Three
Name
polymyxin B Tris NaCl
Quantity
30 μL
Type
solvent
Smiles
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.C(C(CO)(CO)N)O.[Na+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04677080

Procedure details

Colonies to be tested were emulsified in an Eppendorf-type microcentrifuge tube, in 30 microliter of polymyxin B-Tris NaCl buffer prepared as follows. Polymyxin B sulfate (Aerosporin; Burroughs Wellcome Co.) sterile powder was suspended in distilled water to a concentration of 100,000 U/ml; 0.5 ml of that solution was added to 2 ml of 0.1875M Tris-0.9% NaCl (pH 6.6) to yield a final solution of 20,000 U of polymyxin B per ml of 0.5M Tris-0.12M NaCl. Increasing the concentration of polymyxin B above 20,000 U/ml does not increase the sensitivity of the test. The bacterial suspension was incubated in polymyxin B-Tris-NaCl buffer at 37 degrees C. in a water bath for 5 to 30 min (a matter of convenience, depending on how many colonies were being tested) and centrifuged for 5 min in a tabletop Brinkmann Eppendorf Centrifuge 3200.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
polymyxin B Tris NaCl
Quantity
30 μL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].OS(O)(=O)=O.[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94]>CCC(CCCCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H]1C(=O)N[C@H](CCN)C(=O)N[C@H](CC2C=CC=CC=2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@H](O)C)C(=O)NCC1)=O)CCN)=O)[C@H](O)C)=O)CCN)=O)C.C(O)C(N)(CO)CO.[Na+].[Cl-].O>[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94] |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
Step Two
Name
solution
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Three
Name
polymyxin B Tris NaCl
Quantity
30 μL
Type
solvent
Smiles
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.C(C(CO)(CO)N)O.[Na+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04677080

Procedure details

Colonies to be tested were emulsified in an Eppendorf-type microcentrifuge tube, in 30 microliter of polymyxin B-Tris NaCl buffer prepared as follows. Polymyxin B sulfate (Aerosporin; Burroughs Wellcome Co.) sterile powder was suspended in distilled water to a concentration of 100,000 U/ml; 0.5 ml of that solution was added to 2 ml of 0.1875M Tris-0.9% NaCl (pH 6.6) to yield a final solution of 20,000 U of polymyxin B per ml of 0.5M Tris-0.12M NaCl. Increasing the concentration of polymyxin B above 20,000 U/ml does not increase the sensitivity of the test. The bacterial suspension was incubated in polymyxin B-Tris-NaCl buffer at 37 degrees C. in a water bath for 5 to 30 min (a matter of convenience, depending on how many colonies were being tested) and centrifuged for 5 min in a tabletop Brinkmann Eppendorf Centrifuge 3200.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
polymyxin B Tris NaCl
Quantity
30 μL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].OS(O)(=O)=O.[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94]>CCC(CCCCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H]1C(=O)N[C@H](CCN)C(=O)N[C@H](CC2C=CC=CC=2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@H](O)C)C(=O)NCC1)=O)CCN)=O)[C@H](O)C)=O)CCN)=O)C.C(O)C(N)(CO)CO.[Na+].[Cl-].O>[CH3:1][CH2:2][CH:3]([CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11][C@H:12]([C:16]([NH:18][C@H:19]([C:23]([NH:25][C@H:26]([C:30]([NH:32][C@@H:33]1[C:61](=[O:62])[NH:60][C@H:59]([CH2:63][CH2:64][NH2:65])[C:57](=[O:58])[NH:56][C@H:55]([CH2:66][C:67]2[CH:68]=[CH:69][CH:70]=[CH:71][CH:72]=2)[C:53](=[O:54])[NH:52][C@@H:51]([CH2:73][CH:74]([CH3:76])[CH3:75])[C:49](=[O:50])[NH:48][C@@H:47]([CH2:77][CH2:78][NH2:79])[C:45](=[O:46])[NH:44][C@@H:43]([CH2:80][CH2:81][NH2:82])[C:41](=[O:42])[NH:40][C@@H:39]([C@H:83]([OH:85])[CH3:84])[C:37](=[O:38])[NH:36][CH2:35][CH2:34]1)=[O:31])[CH2:27][CH2:28][NH2:29])=[O:24])[C@H:20]([OH:22])[CH3:21])=[O:17])[CH2:13][CH2:14][NH2:15])=[O:10])[CH3:4].[CH2:91]([OH:98])[C:92]([NH2:97])([CH2:95][OH:96])[CH2:93][OH:94] |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O
Step Two
Name
solution
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Three
Name
polymyxin B Tris NaCl
Quantity
30 μL
Type
solvent
Smiles
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O.C(C(CO)(CO)N)O.[Na+].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)CCN)CC=2C=CC=CC2)CC(C)C)CCN)CCN)[C@@H](C)O
Name
Type
product
Smiles
C(C(CO)(CO)N)O
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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